4-Nitro-2-(trifluoromethylthio)phenol
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Overview
Description
4-Nitro-2-(trifluoromethylthio)phenol is an organic compound that belongs to the family of nitrophenols. . The presence of both nitro and trifluoromethylthio groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenols. One common method is the trifluoromethylthiolation of phenols using N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters . The reaction conditions are carefully controlled to ensure the selective introduction of the trifluoromethylthio group at the desired position on the phenol ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like N-bromosuccinimide, N-iodosuccinimide, and nitric acid.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
N-iodosuccinimide (NIS): Used for iodination reactions.
Nitric acid (HNO3): Used for nitration reactions.
Major Products Formed: The major products formed from these reactions include bromo-, iodo-, nitro-, and benzyl-substituted derivatives .
Scientific Research Applications
4-Nitro-2-(trifluoromethylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethylthio)phenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group enhances the compound’s lipophilicity and stability. These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares similar structural features but lacks the trifluoromethylthio group.
4-(Trifluoromethylthio)phenol: Lacks the nitro group but contains the trifluoromethylthio group.
Uniqueness: 4-Nitro-2-(trifluoromethylthio)phenol is unique due to the presence of both nitro and trifluoromethylthio groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-2-(trifluoromethylsulfanyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQVYWZFNICQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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